molecular formula C15H13FO4 B6364753 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid CAS No. 1179057-97-6

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6364753
CAS No.: 1179057-97-6
M. Wt: 276.26 g/mol
InChI Key: WEWRLVSGOUQWIU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid is an organic compound that features both methoxy and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of 2,5-dimethoxybenzoic acid, followed by a Suzuki-Miyaura coupling reaction to introduce the fluorine atom . The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid is unique due to its specific combination of methoxy and fluorine substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-14(20-2)12(8-10)11-5-3-9(16)7-13(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWRLVSGOUQWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681213
Record name 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179057-97-6
Record name 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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